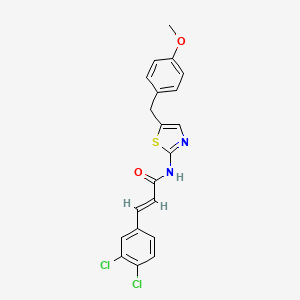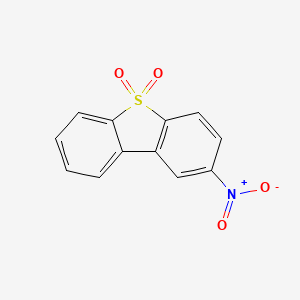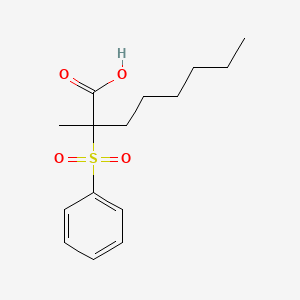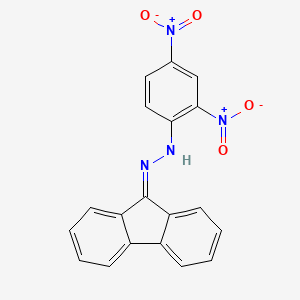
3-(3,4-Dichlorophenyl)-N-(5-(4-methoxybenzyl)-1,3-thiazol-2-YL)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichlorophenyl)-N-(5-(4-methoxybenzyl)-1,3-thiazol-2-YL)acrylamide is a complex organic compound that features a dichlorophenyl group, a thiazole ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-N-(5-(4-methoxybenzyl)-1,3-thiazol-2-YL)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl group and the acrylamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-N-(5-(4-methoxybenzyl)-1,3-thiazol-2-YL)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-N-(5-(4-methoxybenzyl)-1,3-thiazol-2-YL)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or drug candidate.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-N-(5-(4-methoxybenzyl)-1,3-thiazol-2-YL)acrylamide involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific enzymes or receptors, inhibiting or activating certain biochemical pathways, and inducing cellular responses. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)-N-(5-benzyl-1,3-thiazol-2-YL)acrylamide
- 3-(3,4-Dichlorophenyl)-N-(5-(4-methylbenzyl)-1,3-thiazol-2-YL)acrylamide
- 3-(3,4-Dichlorophenyl)-N-(5-(4-ethylbenzyl)-1,3-thiazol-2-YL)acrylamide
Uniqueness
3-(3,4-Dichlorophenyl)-N-(5-(4-methoxybenzyl)-1,3-thiazol-2-YL)acrylamide is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity, biological activity, and physical properties. This makes it distinct from other similar compounds and may provide specific advantages in certain applications.
Properties
Molecular Formula |
C20H16Cl2N2O2S |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H16Cl2N2O2S/c1-26-15-6-2-13(3-7-15)10-16-12-23-20(27-16)24-19(25)9-5-14-4-8-17(21)18(22)11-14/h2-9,11-12H,10H2,1H3,(H,23,24,25)/b9-5+ |
InChI Key |
WOOZMTJADVZLTO-WEVVVXLNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11972111.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B11972120.png)



![(2E)-5-benzyl-2-{(2E)-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11972150.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11972166.png)


![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11972180.png)


